2-Propanol, 1-chloro-3-(dimethylamino)-
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Overview
Description
2-Propanol, 1-chloro-3-(dimethylamino)- is an organic compound with the molecular formula C5H12ClNO. It is a chlorinated derivative of 2-propanol, where a chlorine atom and a dimethylamino group are attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanol, 1-chloro-3-(dimethylamino)- can be synthesized through the reaction of 3-dimethylamino-1-propanol with thionyl chloride. The reaction typically involves adding dry toluene to a reaction vessel, followed by the gradual addition of 3-dimethylamino-1-propanol and thionyl chloride at room temperature. The mixture is then heated to 95-96°C for about 2 hours. After the reaction is complete, the product is cooled and separated to obtain 1-chloro-3-(dimethylamino)-2-propanol .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-chloro-3-(dimethylamino)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation and crystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-chloro-3-(dimethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-(dimethylamino)-2-propanol.
Oxidation: Formation of 3-(dimethylamino)-2-propanone.
Reduction: Formation of 3-(dimethylamino)-1-propanol.
Scientific Research Applications
2-Propanol, 1-chloro-3-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 2-Propanol, 1-chloro-3-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the dimethylamino group and the chlorine atom allows it to form specific interactions with proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: A similar compound with a hydroxyl group instead of a chlorine atom.
1-Dimethylamino-2-propanol: Another related compound with a different position of the dimethylamino group.
Uniqueness
2-Propanol, 1-chloro-3-(dimethylamino)- is unique due to the presence of both a chlorine atom and a dimethylamino group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
IUPAC Name |
1-chloro-3-(dimethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO/c1-7(2)4-5(8)3-6/h5,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSOVMCFUULPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51583-51-8 |
Source
|
Record name | NSC11747 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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